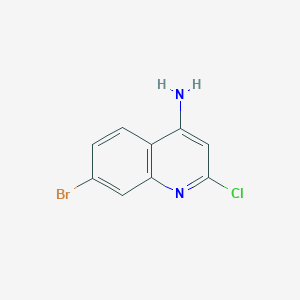

7-Bromo-2-chloroquinolin-4-amine

CAS No.:

Cat. No.: VC18281912

Molecular Formula: C9H6BrClN2

Molecular Weight: 257.51 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6BrClN2 |

|---|---|

| Molecular Weight | 257.51 g/mol |

| IUPAC Name | 7-bromo-2-chloroquinolin-4-amine |

| Standard InChI | InChI=1S/C9H6BrClN2/c10-5-1-2-6-7(12)4-9(11)13-8(6)3-5/h1-4H,(H2,12,13) |

| Standard InChI Key | PIDJARRDTMCZPW-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=C1Br)N=C(C=C2N)Cl |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

7-Bromo-2-chloroquinolin-4-amine features a quinoline backbone substituted with bromine at the 7-position, chlorine at the 2-position, and an amine group at the 4-position. The quinoline nucleus consists of a benzene ring fused to a pyridine ring, with substituents influencing electronic distribution and steric interactions .

Key structural attributes:

-

Molecular formula:

-

Molecular weight: 257.52 g/mol (calculated from isotopic composition).

-

IUPAC name: 7-bromo-2-chloroquinolin-4-amine.

The bromine and chlorine atoms introduce electron-withdrawing effects, polarizing the aromatic system and enhancing electrophilic substitution reactivity at specific sites .

Spectroscopic Data

While direct spectral data for 7-bromo-2-chloroquinolin-4-amine are unavailable, analogs such as 7-bromo-2-chloroquinolin-3-amine hydrochloride ( ) and 7-bromo-4-chloroquinoline ( ) provide reference points:

-

NMR (1H): Quinoline protons typically resonate between δ 7.5–9.0 ppm, with deshielding observed near electronegative substituents.

-

Mass spectrometry: Expected molecular ion peak at m/z 256/258 (Br isotopic pattern) and fragmentation patterns consistent with halogen loss .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis of 7-bromo-2-chloroquinolin-4-amine can be approached via:

-

Quinoline ring construction using Skraup or Doebner-von Miller reactions.

-

Regioselective halogenation at the 2- and 7-positions.

-

Introduction of the 4-amine group via nucleophilic substitution or reduction.

Ullmann Coupling for 7-Substituted Quinolines

A method for 7-bromo-4-chloroquinoline ( , CAS 75090-52-7) involves:

-

Condensation of 3-bromoaniline with Meldrum’s acid to form an enamine intermediate.

-

Microwave-assisted cyclization to yield regioisomeric quinolines.

-

POCl3-mediated chlorination and chromatographic separation .

Yield: 38–45% over two steps .

Halogenation Strategies

-

Bromination: Electrophilic bromination using Br2/FeBr3 or N-bromosuccinimide (NBS) in dichloromethane.

-

Chlorination: Thionyl chloride (SOCl2) or POCl3 for converting hydroxyl or amine groups to chlorides .

Physicochemical Properties

Solubility and Stability

-

Solubility: Poor aqueous solubility (estimated <1 mg/mL) due to aromaticity and halogen content; soluble in DMSO or DMF.

-

Stability: Susceptible to photodehalogenation; storage recommendations include amber vials at −20°C under inert atmosphere .

Crystallographic Data

While no single-crystal data exist for the 4-amine derivative, the hydrochloride salt of 7-bromo-2-chloroquinolin-3-amine ( , PubChem CID 122163991) crystallizes in a monoclinic system with a density of 1.76 g/cm³ .

Industrial and Regulatory Considerations

Scalable Synthesis

A two-step protocol for 7-bromo-4-chloro-1H-indazol-3-amine ( ) highlights feasibility for kilogram-scale production without chromatography, achieving 38–45% yield . Adapting similar methods could enable cost-effective manufacturing of 7-bromo-2-chloroquinolin-4-amine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume